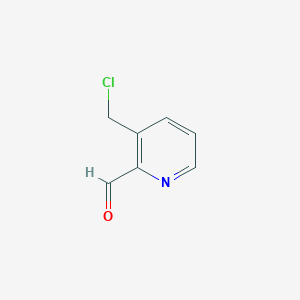

3-(Chloromethyl)pyridine-2-carbaldehyde

説明

Structure

3D Structure

特性

分子式 |

C7H6ClNO |

|---|---|

分子量 |

155.58 g/mol |

IUPAC名 |

3-(chloromethyl)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H6ClNO/c8-4-6-2-1-3-9-7(6)5-10/h1-3,5H,4H2 |

InChIキー |

MXXUFBFVJCZGHG-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(N=C1)C=O)CCl |

製品の起源 |

United States |

Synthetic Methodologies for 3 Chloromethyl Pyridine 2 Carbaldehyde

Historical Context of Pyridine (B92270) Carbaldehyde Synthesis

The synthesis of pyridine aldehydes has been a subject of interest for many years, driven by their utility as precursors to a wide range of more complex molecules. google.com Historically, methods for preparing pyridine aldehydes have included the oxidation of the corresponding pyridyl carbinols and the reaction of cyanopyridines with reagents like formic acid. google.com For instance, 2- and 4-pyridine aldehydes can be synthesized by heating their N-oxides with acetic anhydride. google.com Another established method involves the oxidation of pyridyl carbinols using manganese dioxide. google.com The development of these foundational methods has paved the way for the synthesis of more complex derivatives like 3-(Chloromethyl)pyridine-2-carbaldehyde.

Direct Synthesis Approaches to this compound

Direct synthesis aims to introduce the chloromethyl and carbaldehyde functionalities in a single or a few straightforward steps from readily available pyridine precursors.

The oxidation of substituted methylpyridines is a common strategy for the synthesis of pyridine aldehydes. wikipedia.org In the context of this compound, a potential direct approach would involve the selective oxidation of a 3-(chloromethyl)-2-methylpyridine (B116377) precursor. However, achieving selective oxidation of the methyl group at the 2-position without affecting the chloromethyl group at the 3-position can be challenging.

Various oxidizing agents are employed for the conversion of methylpyridines to their corresponding aldehydes. Acidified potassium dichromate(VI) is a classic reagent for this transformation, where the orange dichromate(VI) ions are reduced to green chromium(III) ions upon successful oxidation. chemguide.co.uk For primary alcohols, this oxidation can yield either aldehydes or carboxylic acids depending on the reaction conditions. chemguide.co.uk To obtain the aldehyde, an excess of the alcohol is typically used, and the aldehyde is distilled off as it forms to prevent further oxidation to a carboxylic acid. chemguide.co.uk

A milder and more selective oxidizing agent that is often used to convert primary alcohols to aldehydes without over-oxidation is Pyridinium chlorochromate (PCC). libretexts.org More recently, Dess-Martin periodinane (DMP) has gained popularity as it offers advantages such as higher yields and less stringent reaction conditions. libretexts.org

The direct chlorination of a suitable pyridine carbaldehyde precursor, such as 3-methylpyridine-2-carbaldehyde, presents another potential synthetic route. The challenge lies in the selective chlorination of the methyl group without affecting the aldehyde functionality or the pyridine ring itself.

Recent advancements have focused on the development of highly selective C-H bond chlorination methods. nih.gov One such method utilizes a combination of an azidoiodinane and a copper(II) chloride complex to achieve highly selective chlorination of tertiary and benzylic C(sp3)–H bonds. nih.gov This approach has demonstrated excellent functional group tolerance, making it potentially applicable to complex molecules. nih.gov Another strategy involves the use of an iron-based catalyst (Fe-bTAML) with sodium hypochlorite (B82951) as the chlorine source for the selective chlorination of aliphatic C-H bonds. rsc.org

Vapor-phase chlorination of 3-methylpyridine (B133936) at high temperatures (250°C to 400°C) with a high molar ratio of chlorine has been shown to produce partially chlorinated derivatives with a single chlorine atom on the pyridine ring and two or three chlorine atoms on the methyl group. google.com

Multi-Step Synthetic Routes to this compound

Multi-step syntheses offer greater control over the introduction of functional groups and are often necessary for the preparation of complex substituted pyridines.

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives can serve as versatile intermediates in the synthesis of 2-substituted pyridines. A plausible multi-step route to this compound could begin with a suitably substituted picolinic acid. For instance, a synthesis could start from 3-hydroxypicolinic acid. nih.gov A multi-step procedure starting from 3-hydroxypicolinic acid has been used to synthesize 3,6-dihydroxypicolinic acid. nih.gov

A general strategy could involve the following conceptual steps:

Start with a picolinic acid derivative, for example, one with a precursor to the chloromethyl group at the 3-position.

Reduce the carboxylic acid group at the 2-position to a hydroxymethyl group.

Oxidize the newly formed hydroxymethyl group to an aldehyde.

Concurrently or subsequently, convert the precursor at the 3-position into the chloromethyl group.

The reduction of picolinic acid esters to the corresponding diol, 2,6-pyridinedimethanol, has been achieved using sodium borohydride (B1222165). chemicalbook.comgoogle.com This diol could then be selectively oxidized and chlorinated.

Halogenated pyridines are common starting materials for the synthesis of more complex pyridine derivatives through cross-coupling reactions or nucleophilic substitutions. A synthetic strategy could commence with a di-substituted pyridine containing halogens that can be selectively functionalized.

For example, a route could start from 2-chloro-3-methylpyridine. The methyl group could be functionalized first, followed by manipulation of the chloro group, or vice-versa. A patent describes a method for preparing 2-pyridine carboxaldehyde starting from 2-methylpyridine, which is first chlorinated to 2-chloromethyl pyridine. google.comgoogle.com This intermediate is then hydrolyzed to 2-pyridinemethanol (B130429), which is subsequently oxidized to 2-pyridine carboxaldehyde. google.comgoogle.com A similar strategy could potentially be adapted for the synthesis of this compound.

Another approach could involve the use of 2,3-diaminopyridine (B105623) as a starting material, which can be prepared from 2-aminopyridine (B139424) through bromination and subsequent amination. orgsyn.org The amino groups can then be converted to other functionalities.

Table 1: Key Intermediates and Reagents in the Synthesis of Substituted Pyridines

| Compound/Reagent | Role in Synthesis |

| Pyridinium chlorochromate (PCC) | Mild oxidizing agent for converting primary alcohols to aldehydes. libretexts.org |

| Dess-Martin periodinane (DMP) | Selective oxidizing agent for converting primary alcohols to aldehydes. libretexts.org |

| Azidoiodinane/Copper(II) chloride | Reagent system for selective C-H chlorination. nih.gov |

| Fe-bTAML/Sodium hypochlorite | Catalytic system for selective C-H chlorination. rsc.org |

| Picolinic Acid | Starting material for the synthesis of 2-substituted pyridines. nih.gov |

| Sodium Borohydride | Reducing agent for converting esters to alcohols. chemicalbook.comgoogle.com |

| 2-Chloromethyl pyridine | Halogenated pyridine intermediate. google.comgoogle.com |

Chemical Reactivity and Transformation Mechanisms of 3 Chloromethyl Pyridine 2 Carbaldehyde

Reactivity of the Chloromethyl Moiety

The chloromethyl group at the 3-position of the pyridine (B92270) ring is susceptible to reactions typical of alkyl halides, primarily nucleophilic substitution.

Nucleophilic Substitution Reactions

The chlorine atom in the chloromethyl group can be readily displaced by a variety of nucleophiles. quimicaorganica.org This type of reaction proceeds via an addition-elimination mechanism, particularly with pyridines bearing leaving groups at the 2 and 4-positions. quimicaorganica.org The substitution of the chlorine atom allows for the introduction of new functional groups, expanding the synthetic utility of the molecule. For instance, nucleophiles such as amines or thiols can replace the chlorine atom.

Recent studies have explored concerted nucleophilic aromatic substitution (SNAr) reactions, challenging the long-held belief that these reactions always proceed through a two-step mechanism involving a Meisenheimer intermediate. nih.govnih.gov While many SNAr reactions are now thought to be concerted, this is more common for substitutions on heterocycles like pyridine with good leaving groups. nih.gov The reactivity of the chloromethyl group is a key feature in the functionalization of pyridine derivatives.

Hydrolysis Pathways and Products

The chloromethyl group can undergo hydrolysis, typically under alkaline conditions, to yield the corresponding alcohol, 3-(hydroxymethyl)pyridine-2-carbaldehyde. A general method for this transformation involves the reaction of a chloromethylpyridine with a base like sodium hydroxide (B78521) in water. For example, 2-chloromethylpyridine can be hydrolyzed to 2-pyridinemethanol (B130429) with a high yield. google.comgoogle.com This process is a common step in the synthesis of various pyridine derivatives. google.comgoogle.com The resulting hydroxymethyl group can then be further oxidized or otherwise modified.

Reactivity of the Aldehyde Functional Group

The aldehyde group at the 2-position of the pyridine ring is a versatile functional group that can undergo a wide array of chemical transformations.

Condensation Reactions, Including Imine and Schiff Base Formation

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. jubilantingrevia.com This reaction is fundamental in the synthesis of various biologically active compounds. For example, pyridine-2-carboxaldehyde and its derivatives are used as intermediates in the production of pharmaceuticals. jubilantingrevia.com The formation of thiosemicarbazones from pyridine-2-carboxaldehyde derivatives is a well-established synthetic route to compounds with potential anticancer activity. nih.govgoogle.comrsc.org

| Reactant | Condensing Agent | Product Type |

|---|---|---|

| Pyridine-2-carboxaldehyde derivative | Primary Amine | Imine (Schiff Base) |

| Pyridine-2-carboxaldehyde derivative | Thiosemicarbazide | Thiosemicarbazone |

Reduction Reactions to Corresponding Alcohols

The aldehyde group can be selectively reduced to a primary alcohol. This transformation can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) is a common reagent for the reduction of aldehydes to alcohols. This reaction is a key step in the synthesis of various pyridine derivatives. The reduction of pyridine derivatives can also be achieved using samarium diiodide in the presence of water, which can reduce the pyridine ring itself to a piperidine (B6355638) under certain conditions. clockss.org

| Reducing Agent | Product |

|---|---|

| Sodium Borohydride (NaBH4) | Primary Alcohol |

| Samarium Diiodide (SmI2)/H2O | Primary Alcohol / Piperidine |

Concerted and Cascade Reaction Pathways Involving Dual Functional Groups

The presence of both a chloromethyl and an aldehyde group on the same pyridine ring allows for the possibility of concerted or cascade reactions, where both functional groups participate in a sequential or simultaneous manner. This can lead to the formation of complex heterocyclic structures in a single synthetic operation. While specific examples for 3-(chloromethyl)pyridine-2-carbaldehyde are not extensively detailed in the provided search results, the general principles of bifunctional reactivity suggest that intramolecular reactions could occur. For instance, an initial reaction at one site could be followed by a cyclization involving the other functional group. The study of such pathways is an active area of research in synthetic organic chemistry.

Oxidative Transformations of Pyridine Systems

The oxidative chemistry of pyridine systems, particularly those bearing functional groups like aldehydes, is a cornerstone of synthetic organic chemistry, enabling the conversion of these compounds into a variety of valuable derivatives. The reactivity of the pyridine ring and its substituents can be finely tuned by the choice of oxidizing agent and reaction conditions. In the context of this compound, the primary sites for oxidation are the aldehyde group and the pyridine nitrogen atom.

The aldehyde functional group is generally susceptible to oxidation to form the corresponding carboxylic acid. wikipedia.org This transformation is a common and predictable reaction for pyridine aldehydes. Standard oxidizing agents can be employed for this purpose. For instance, the oxidation of various substituted 2-picolines (2-methylpyridines) to their corresponding pyridine-2-carboxaldehydes is often achieved using selenium dioxide. nih.gov Further oxidation to the carboxylic acid is a subsequent, well-established step.

Another key oxidative pathway for pyridine derivatives involves the N-oxidation of the pyridine ring itself. This process, which forms a pyridine N-oxide, can be accomplished using various oxidizing agents, including peroxy acids. The formation of an N-oxide can significantly alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent transformations. Research into the reaction of 2-formylpyridine N-oxides with other reagents highlights the synthetic utility of these oxidized intermediates. rsc.org

Furthermore, more complex oxidative transformations, such as oxidative dimerization, have been observed in related heterocyclic systems like 3-aminothieno[2,3-b]pyridine-2-carboxamides. acs.orgnih.gov While not directly involving this compound, these studies demonstrate that under specific conditions, typically using reagents like sodium hypochlorite (B82951), complex polyheterocyclic structures can be formed. acs.orgnih.gov Such reactions proceed through the formation of new carbon-carbon and carbon-nitrogen bonds, driven by the oxidation process. nih.gov

The choice of oxidant and reaction conditions is critical and determines the reaction's outcome. For example, Oxone-mediated oxidative esterification has been studied for isomers of pyridinecarboxaldehyde, where the position of the aldehyde group significantly impacts the product formation. researchgate.net In some cases, particularly with 2-pyridinecarboxaldehyde, decomposition can occur instead of the desired transformation. researchgate.net

The table below summarizes potential oxidative transformations for pyridine aldehyde systems based on established research findings.

| Starting Material | Oxidizing Agent | Product | Research Focus |

| Pyridine-2-carbaldehyde derivatives | General Oxidants | Pyridine-2-carboxylic acid derivatives | General aldehyde oxidation wikipedia.org |

| Substituted 2-Picolines | Selenium Dioxide | Substituted Pyridine-2-carbaldehydes | Synthesis of aldehyde precursors nih.gov |

| 2-Formylpyridine | Peroxy acids | 2-Formylpyridine N-oxide | N-oxidation of the pyridine ring rsc.orgorientjchem.org |

| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | Sodium Hypochlorite (NaOCl) | Dimerized Polyheterocyclic Products | Oxidative Dimerization acs.orgnih.gov |

| Pyridinecarboxaldehydes | Oxone / Indium(III) Triflate | Methyl Esters | Oxidative Esterification researchgate.net |

These examples from the broader study of pyridine and related heterocyclic systems provide a framework for understanding the potential oxidative transformations of this compound. The primary expected product from a straightforward oxidation would be 3-(chloromethyl)pyridine-2-carboxylic acid.

Applications of 3 Chloromethyl Pyridine 2 Carbaldehyde in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

3-(Chloromethyl)pyridine-2-carbaldehyde is a bifunctional reagent that allows for sequential or one-pot multi-component reactions, leading to the efficient assembly of complex molecular architectures. The aldehyde group can readily undergo nucleophilic addition, condensation, and oxidation reactions, while the chloromethyl group is susceptible to nucleophilic substitution. This dual reactivity enables chemists to introduce a variety of functional groups and build intricate carbon skeletons. For instance, the aldehyde can be converted to an alcohol, which can then direct further reactions, or it can participate in cyclization reactions to form heterocyclic rings. Simultaneously, the chloromethyl group provides a handle for the introduction of amines, thiols, or other nucleophiles, further diversifying the molecular structure. This versatility makes it an important precursor in the synthesis of a range of organic compounds.

Precursor for Synthetic Scaffolds in Medicinal Chemistry

The pyridine (B92270) nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. rsc.orgnih.gov The ability of this compound to serve as a precursor for various pyridine-based scaffolds is of significant interest to medicinal chemists. The compound can be elaborated into a variety of structures that are central to the development of new therapeutic agents. For example, it can be used to synthesize substituted pyridines that are analogs of biologically active natural products or designed to interact with specific biological targets. The aldehyde and chloromethyl functionalities allow for the introduction of pharmacophoric groups that can modulate the biological activity and pharmacokinetic properties of the resulting molecules. nih.gov

The following table highlights some of the key pyridine-based scaffolds and their derivatives that can be accessed from this compound and their relevance in medicinal chemistry.

| Scaffold/Derivative | Potential Therapeutic Area | Reference |

| Substituted Pyridines | Antiviral, Antibacterial, Antifungal, Anticancer | nih.gov |

| Imidazo[1,2-a]pyridines | Cholesterol Acyltransferase Inhibition | nih.gov |

| Thieno[2,3-c]pyridines | Anticancer | nih.gov |

| Pyridine-3-carboxamides | Antibacterial | nih.gov |

Utility in Agrochemical Synthesis

The development of new and effective agrochemicals is crucial for global food security. Pyridine-containing compounds have long been used as active ingredients in pesticides and herbicides. this compound serves as a valuable intermediate in the synthesis of novel agrochemicals. The reactivity of its functional groups allows for the creation of a diverse library of compounds that can be screened for their pesticidal and herbicidal activities. The pyridine ring is often a key component in molecules that exhibit potent biological activity against agricultural pests and weeds. nih.gov

Application in Dye and Pigment Synthesis

The chromophoric properties of certain pyridine derivatives make them suitable for use as dyes and pigments. The extended π-systems that can be constructed from this compound can lead to compounds that absorb and emit light in the visible region of the electromagnetic spectrum. The aldehyde and chloromethyl groups can be used to attach the pyridine core to other aromatic or heterocyclic systems, thereby tuning the color and other properties of the resulting dye or pigment. For instance, condensation of the aldehyde with active methylene (B1212753) compounds can lead to the formation of intensely colored merocyanine (B1260669) dyes.

Synthesis of Advanced Heterocyclic Systems and Derivatives

Beyond the direct elaboration of the pyridine ring, this compound is a key starting material for the synthesis of more complex, fused heterocyclic systems. The dual reactivity of the molecule allows for intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic systems containing the pyridine ring. These advanced heterocyclic systems are of interest not only in medicinal chemistry and agrochemicals but also in materials science for applications in organic electronics. nih.gov For example, the compound can be used to synthesize various fused pyridine derivatives which are difficult to access through other synthetic routes. nih.gov

The table below provides examples of advanced heterocyclic systems that can be synthesized using this compound as a precursor.

| Heterocyclic System | Synthetic Strategy | Potential Application | Reference |

| Fused Pyridines | Intramolecular Cyclization | Materials Science | nih.gov |

| Polycyclic Pyridine Derivatives | Multi-step Synthesis | Medicinal Chemistry | nih.gov |

Derivatization Strategies and Functional Group Transformations

Modification of the Chloromethyl Group for Advanced Derivatives

The chloromethyl group at the 3-position of the pyridine (B92270) ring serves as a key handle for introducing a variety of substituents through nucleophilic substitution reactions. This transformation is a cornerstone for creating advanced derivatives with tailored properties. The carbon-chlorine bond is susceptible to cleavage by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

One of the most common modifications involves the reaction with oxygen nucleophiles. For instance, in a process analogous to the synthesis of related pyridine derivatives, the chloromethyl group can be converted to an acetoxy group by reaction with sodium acetate (B1210297). This acetate can then be readily hydrolyzed under basic conditions to yield the corresponding hydroxymethyl derivative, (3-(hydroxymethyl)pyridin-2-yl)methanol. This transformation from a halide to an alcohol opens up further avenues for derivatization, such as etherification or esterification with different partners.

Nitrogen and sulfur nucleophiles also feature prominently in the derivatization of the chloromethyl group. Amines, both primary and secondary, can displace the chloride to form the corresponding aminomethylpyridines. Similarly, thiols can react to produce thioethers, introducing sulfur-containing moieties into the pyridine scaffold. These reactions significantly expand the chemical space accessible from 3-(Chloromethyl)pyridine-2-carbaldehyde.

Table 1: Potential Nucleophilic Substitution Reactions at the Chloromethyl Group

| Nucleophile | Reagent Example | Product Functional Group |

| Oxygen | Sodium Acetate | Acetoxymethyl |

| Oxygen | Sodium Hydroxide (B78521) | Hydroxymethyl |

| Nitrogen | Ammonia, Alkylamines | Aminomethyl |

| Sulfur | Sodium Thiolate | Thioether |

Strategies for Aldehyde Functionalization and Diversification

The aldehyde at the 2-position of the pyridine ring is a versatile functional group that can undergo a wide range of transformations, leading to significant molecular diversification. wikipedia.org These reactions include oxidation, reduction, and carbon-carbon bond-forming reactions, each providing access to a unique class of derivatives.

Oxidation and Reduction: The aldehyde can be readily oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO₃) or chromium trioxide (CrO₃). This introduces a new acidic center into the molecule. Conversely, reduction of the aldehyde, for example with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yields the corresponding primary alcohol, 2-(hydroxymethyl)pyridine. This alcohol can then be further functionalized.

Carbon-Carbon Bond Formation: The aldehyde group is an excellent electrophile for various carbon-carbon bond-forming reactions. The Knoevenagel condensation, for instance, involves the reaction of the aldehyde with active methylene (B1212753) compounds in the presence of a base, leading to the formation of α,β-unsaturated systems. bas.bgwikipedia.org This reaction is advantageous as it often proceeds with high E-selectivity. bas.bg

Another powerful tool is the Wittig reaction, where the aldehyde reacts with a phosphonium (B103445) ylide to produce an alkene. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is highly versatile and allows for the introduction of a wide range of substituted vinyl groups. The geometry of the resulting alkene can often be controlled by the nature of the ylide used. organic-chemistry.org Furthermore, Grignard reagents can add to the aldehyde to form secondary alcohols, introducing new alkyl or aryl substituents.

Table 2: Key Functionalization Strategies for the Aldehyde Group

| Reaction Type | Reagent/Reaction | Resulting Functional Group |

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Knoevenagel Condensation | Active Methylene Compounds | α,β-Unsaturated System |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Grignard Reaction | Grignard Reagent (R-MgX) | Secondary Alcohol |

Multi-Site Derivatization Approaches within the Pyridine Core

The presence of both a chloromethyl and an aldehyde group on the pyridine ring allows for multi-site derivatization strategies, enabling the construction of complex molecular architectures. These approaches can involve the sequential or, in some cases, simultaneous reaction of both functional groups.

A common strategy involves the protection of one functional group while the other is being modified. For example, the aldehyde can be protected as an acetal, allowing for selective nucleophilic substitution on the chloromethyl group. Subsequent deprotection of the aldehyde would then allow for its further functionalization.

Alternatively, reaction conditions can be chosen to promote reactions at both sites. For example, a reagent with multiple nucleophilic centers could potentially react with both the chloromethyl group and the aldehyde. More complex, multi-component reactions could also be envisaged, where this compound acts as a key building block, reacting with several other components in a single pot to generate highly complex and diverse structures. The synthesis of various heterocycles often relies on the strategic reaction of bifunctional precursors like the title compound. nih.gov

Regioselective Functionalization in Pyridine Systems

The regioselectivity of functionalization in pyridine systems is a critical aspect of their synthetic chemistry. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, dictate the preferred sites of reaction. The nitrogen atom deactivates the ring towards electrophilic substitution and directs incoming electrophiles primarily to the 3-position. Conversely, nucleophilic attack is favored at the 2- and 4-positions.

In the case of this compound, the existing substituents significantly influence the regioselectivity of further reactions on the pyridine ring itself. The electron-withdrawing nature of both the aldehyde and the chloromethyl group further deactivates the ring towards electrophilic attack.

For nucleophilic aromatic substitution, the presence of a good leaving group on the ring would be necessary. However, direct C-H functionalization approaches are becoming increasingly important. amazonaws.com The regioselectivity of such reactions on this specific substrate would be a subject of interest, with the electronic and steric effects of the existing groups playing a crucial role in directing incoming reagents to the remaining open positions (4, 5, and 6). For instance, metal-catalyzed C-H activation could potentially be directed to a specific position based on the coordinating ability of the existing functional groups.

Computational and Theoretical Investigations of 3 Chloromethyl Pyridine 2 Carbaldehyde

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For molecules like 3-(Chloromethyl)pyridine-2-carbaldehyde, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the most stable geometric configuration (ground state). electrochemsci.org

These studies begin by optimizing the molecular geometry to find the lowest energy structure. The optimized parameters include bond lengths, bond angles, and dihedral angles. For the related compound 3-pyridine carboxaldehyde, DFT calculations have been used to determine its optimized geometrical parameters. materialsciencejournal.org Such calculations confirm that the deduced structure corresponds to a true energy minimum on the potential energy surface, which is verified by the absence of imaginary frequencies in the vibrational analysis. materialsciencejournal.org The electronic properties derived from these calculations, such as dipole moment and polarizability, are crucial for understanding the molecule's interaction with itself and with other chemical species.

Table 1: Representative Optimized Geometrical Parameters (DFT) (Note: As specific data for this compound is not available, this table structure is representative of typical DFT output for similar pyridine (B92270) derivatives.)

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C2-C3 | Data not available |

| C3-C(CH2Cl) | Data not available |

| C2-C(CHO) | Data not available |

| N1-C2-C3 | Data not available |

| C2-C3-C(CH2Cl) | Data not available |

| O-C(CHO)-H | Data not available |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energies of the HOMO and LUMO and the energy gap between them (ΔE = ELUMO – EHOMO) are critical indicators of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and will be more reactive, as less energy is required to excite an electron from the occupied to the unoccupied orbital. For pyridine derivatives, the distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack. For instance, in related pyridine dicarboxylic acids, the HOMO is often distributed over the pyridine ring, while the LUMO is localized on the ring and the carboxyl groups, indicating regions prone to electron donation and acceptance, respectively. electrochemsci.org

Table 2: Frontier Molecular Orbital Properties (Note: The values below are illustrative for a generic pyridine derivative as specific data for the target compound is unavailable.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electron potential on the van der Waals surface of the molecule. researchgate.netscispace.com

Color-coding on an MEP map indicates the electrostatic potential:

Red: Regions of most negative potential, rich in electrons, are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue: Regions of most positive potential, which are electron-poor, indicate sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For a molecule like this compound, the MEP map would likely show a significant negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the carbaldehyde group, identifying them as primary sites for protonation and electrophilic interactions. Conversely, positive potential (blue) would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Spectroscopic Property Prediction and Correlation

Computational methods are widely used to predict spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure. Using the optimized geometry from DFT calculations, the vibrational frequencies (infrared and Raman spectra) can be computed. materialsciencejournal.org

While raw calculated frequencies are often higher than experimental values due to the harmonic approximation and basis set limitations, they can be brought into excellent agreement with experimental spectra by applying a scaling factor. materialsciencejournal.org The assignment of calculated vibrational modes to specific bond stretches, bends, and torsions allows for a complete and unambiguous interpretation of the experimental IR and Raman spectra. For the related 3-pyridine carboxaldehyde, computational studies have successfully assigned the fundamental vibrational modes, including the characteristic C-H and C=O stretching frequencies of the aldehyde group and the various pyridine ring vibrations. materialsciencejournal.org

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. electrochemsci.org

For a molecule like this compound, which has multiple reactive sites (the aldehyde, the chloromethyl group, and the pyridine nitrogen), computational studies could be employed to predict the outcomes of various reactions. For example, in a reaction involving a nucleophile, DFT calculations could determine whether the attack is more likely to occur at the carbonyl carbon of the aldehyde or via an SN2 displacement of the chloride on the methyl group. By calculating the activation energies for each potential pathway, the most favorable reaction mechanism can be identified, providing insights that are crucial for designing synthetic routes and understanding the chemical behavior of the compound.

Coordination Chemistry and Ligand Applications

3-(Chloromethyl)pyridine-2-carbaldehyde as a Ligand Precursor

This compound is poised to be an excellent ligand precursor primarily through the reactivity of its aldehyde and chloromethyl functional groups. The aldehyde group can readily undergo condensation reactions with primary amines to form Schiff base ligands. This is a widely employed strategy in coordination chemistry to generate a vast library of ligands with varying steric and electronic properties.

The resulting Schiff base ligands derived from this compound would feature an imine nitrogen and the pyridine (B92270) nitrogen as potential donor atoms, creating a bidentate chelate. The true versatility of this precursor, however, lies in the reactivity of the chloromethyl group. This group can be used to further modify the ligand backbone, for instance, by nucleophilic substitution reactions. This could involve reactions with other ligands, surfaces, or biomolecules, allowing for the creation of more complex, multifunctional ligand systems.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using ligands derived from this compound would likely follow established protocols for similar pyridine-based Schiff base ligands. The general synthetic route would involve a two-step process:

Schiff Base Condensation: The reaction of this compound with a suitable primary amine (R-NH₂) in a solvent like ethanol (B145695) or methanol (B129727) would yield the corresponding Schiff base ligand.

Complexation: The in-situ generated or isolated Schiff base ligand would then be reacted with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in an appropriate solvent to form the metal complex.

The characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the formation of the Schiff base (C=N stretch) and its coordination to the metal ion (shifts in pyridine and imine bands).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for characterizing the ligand and confirming its structure.

UV-Visible Spectroscopy: To study the electronic properties of the complexes and investigate metal-ligand charge transfer bands.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complexes.

Elemental Analysis: To determine the empirical formula of the synthesized complexes.

Chelation Properties and Coordination Modes

Ligands derived from this compound are expected to exhibit versatile chelation properties. The primary coordination mode would likely be as a bidentate N,N'-donor, utilizing the pyridine nitrogen and the imine nitrogen of the Schiff base. This would form a stable five-membered chelate ring with a metal ion.

However, the presence of the chloromethyl group opens up possibilities for other coordination modes. For instance, if the chlorine atom is displaced by a nucleophile containing another donor atom, the resulting ligand could act as a tridentate or even a polydentate ligand. The specific coordination mode would be influenced by several factors, including the nature of the metal ion, the substituent on the imine nitrogen, and the reaction conditions.

| Potential Donor Atoms | Likely Chelation Mode | Resulting Chelate Ring Size |

| Pyridine Nitrogen, Imine Nitrogen | Bidentate (N,N') | 5-membered |

| Pyridine Nitrogen, Imine Nitrogen, Donor from R-group | Tridentate (N,N',X) | Dependent on R-group linkage |

| Pyridine Nitrogen, Imine Nitrogen, Donor from substituted chloromethyl group | Tridentate (N,N',Y) | Dependent on substituent linkage |

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from pyridine-2-carbaldehyde Schiff bases are known to exhibit catalytic activity in a variety of organic transformations. It is reasonable to extrapolate that complexes of ligands from this compound could also function as catalysts. Potential catalytic applications could include:

Oxidation Reactions: Mimicking the function of certain metalloenzymes, these complexes could catalyze the oxidation of alcohols or other organic substrates.

Coupling Reactions: The complexes might be active in carbon-carbon bond-forming reactions, such as Suzuki or Heck couplings.

Polymerization: They could serve as catalysts for the polymerization of olefins.

The catalytic activity would be tunable by modifying the electronic and steric properties of the ligand, for example, by varying the 'R' group of the primary amine used in the Schiff base synthesis. The chloromethyl group could also be used to immobilize the catalytic complex on a solid support, facilitating catalyst recovery and reuse.

Structural Analysis of Coordination Compounds via Crystallography

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of coordination compounds. For the hypothetical metal complexes of ligands derived from this compound, crystallographic analysis would provide invaluable information on:

Coordination Geometry: Confirmation of the coordination number and the geometry around the metal center (e.g., square planar, tetrahedral, octahedral).

Bond Lengths and Angles: Precise measurements of the metal-ligand bond distances and the angles within the chelate rings.

Supramolecular Interactions: Identification of intermolecular interactions such as hydrogen bonding or π-π stacking, which can influence the crystal packing and the bulk properties of the material.

The structural data obtained from crystallography would be essential for understanding the structure-property relationships of these compounds and for the rational design of new complexes with desired functionalities.

Advanced Analytical Techniques in Research on 3 Chloromethyl Pyridine 2 Carbaldehyde

Spectroscopic Characterization Methods

Spectroscopy is fundamental to the elucidation of molecular structure by probing the interaction of molecules with electromagnetic radiation. Different regions of the electromagnetic spectrum provide distinct information about the atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 3-(Chloromethyl)pyridine-2-carbaldehyde, both ¹H and ¹³C NMR would provide definitive structural information.

In the ¹H NMR spectrum, distinct signals would be expected for each type of proton. The aldehydic proton (CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of 9-10 ppm. The protons on the pyridine (B92270) ring would exhibit characteristic splitting patterns and chemical shifts influenced by their position relative to the nitrogen atom and the two substituents. The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) would likely appear as a singlet in the range of 4.5-5.0 ppm.

The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom. nih.gov The carbonyl carbon of the aldehyde group would be highly deshielded, appearing far downfield. The carbons of the pyridine ring would resonate in the aromatic region (typically 120-150 ppm), with their exact shifts determined by the electronic effects of the substituents. The methylene carbon of the chloromethyl group would be found further upfield. Unambiguous assignment of all proton and carbon signals can be achieved through two-dimensional NMR experiments like COSY, HSQC, and HMBC. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on data from analogous compounds.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.5 - 10.5 | 190 - 200 |

| Pyridine H-4 | 7.8 - 8.2 | 135 - 140 |

| Pyridine H-5 | 7.4 - 7.8 | 125 - 130 |

| Pyridine H-6 | 8.5 - 8.8 | 150 - 155 |

| Chloromethyl (-CH₂Cl) | 4.6 - 4.9 | 40 - 45 |

| Pyridine C-2 | - | 152 - 158 |

| Pyridine C-3 | - | 130 - 135 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. nih.govnist.gov For this compound, the IR and Raman spectra would be dominated by characteristic vibrations.

The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching of the aldehyde group, typically found between 1680 and 1715 cm⁻¹. The C-H stretch of the aldehyde is also characteristic, appearing as a pair of medium-intensity bands around 2820 and 2720 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration of the chloromethyl group is expected in the lower frequency region, typically between 600 and 800 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information. nih.gov While the C=O stretch is often weaker in Raman than in IR, the aromatic ring vibrations are typically strong and well-defined, making it a useful tool for characterizing the pyridine core.

Table 2: Key Vibrational Frequencies for this compound This table is predictive and based on data from analogous compounds such as pyridine carboxaldehydes. nist.govnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Aldehyde | C=O Stretch | 1680 - 1715 | Strong (IR) |

| Aldehyde | C-H Stretch | 2720, 2820 | Medium (IR) |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 | Medium-Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Chloromethyl | C-Cl Stretch | 600 - 800 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for conjugated systems. nist.gov The spectrum of this compound would be expected to show absorptions corresponding to π → π* and n → π* transitions.

The pyridine ring, being an aromatic system, has characteristic π → π* transitions. The presence of the aldehyde group in conjugation with the ring would likely shift these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine. A weaker n → π* transition, originating from the non-bonding electrons on the aldehyde oxygen and the pyridine nitrogen, would be expected at a longer wavelength than the π → π* transitions. rsc.org The exact position of the maximum absorbance (λmax) would be influenced by the solvent used for the analysis. nih.gov

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. nih.govnist.gov For this compound, electron ionization (EI) would likely be used. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the compound (155.01 for the ³⁵Cl isotope and 157.01 for the ³⁷Cl isotope, in an approximate 3:1 ratio). nih.gov

The fragmentation pattern would provide further structural confirmation. Key fragmentation pathways would likely include:

Loss of a chlorine radical: leading to a fragment ion at m/z 120.

Loss of the formyl radical (CHO): resulting in a fragment at m/z 126.

Loss of the entire chloromethyl group: giving a fragment corresponding to pyridine-2-carbaldehyde at m/z 107.

Cleavage of the aldehyde group: leading to a 3-(chloromethyl)pyridyl cation at m/z 92.

High-resolution mass spectrometry (HRMS) could be used to determine the elemental composition of the parent molecule and its fragments with very high accuracy, confirming the molecular formula. nih.gov

X-ray Crystallography for Absolute Structure Determination

While spectroscopic methods provide a detailed picture of molecular connectivity, only X-ray crystallography can determine the absolute three-dimensional structure of a molecule in the solid state with atomic-level precision. researchgate.netresearchgate.net This technique would be invaluable for confirming the regiochemistry of the substituents on the pyridine ring and for characterizing intermolecular interactions in the crystal lattice.

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis yields precise information on bond lengths, bond angles, and torsion angles. For instance, the crystal structure of the related compound 2-(chloromethyl)pyridine (B1213738) reveals a monoclinic system with space group P2₁/c. researchgate.net Similar detailed analysis for this compound would definitively establish its molecular geometry. Furthermore, it would reveal details about crystal packing, such as potential hydrogen bonding involving the aldehyde oxygen or π-π stacking interactions between pyridine rings. researchgate.net

Table 3: Representative Crystallographic Data from an Analogous Pyridine Derivative (2-(chloromethyl)pyridine) researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.5211(2) |

| b (Å) | 10.2467(3) |

| c (Å) | 9.1436(3) |

| β (°) | 94.1771(11) |

| Volume (ų) | 609.35(3) |

| Z | 4 |

Thermal Analysis Techniques in Material Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a material as a function of temperature. These methods are crucial for determining the thermal stability, melting point, and decomposition profile of a compound.

For this compound, DSC would be used to accurately determine its melting point, which would be observed as an endothermic peak on the DSC thermogram. The TGA curve would provide information about the compound's thermal stability. mdpi.com By heating the sample under a controlled atmosphere (e.g., nitrogen or air), the TGA instrument records the change in mass as the temperature increases. The onset temperature of mass loss would indicate the beginning of decomposition. The TGA data can reveal if the decomposition occurs in single or multiple steps and can provide information about the mass of residual material at high temperatures. mdpi.com

Currently, there is no specific published thermal analysis data for this compound in the searched literature. However, these techniques would be essential for establishing its operational temperature limits and storage conditions.

Q & A

Q. What are the challenges in scaling up its synthesis while maintaining regiochemical purity?

- Key issues include:

- By-product formation : Competing formylation at alternative pyridine positions.

- Purification : Scalable techniques like fractional distillation or continuous-flow chromatography are required.

- Catalyst efficiency : Transition-metal catalysts (e.g., Pd/C) may require ligand optimization to suppress dehalogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。